8-Methanethiosulfonyl-octanoic Acid

Description

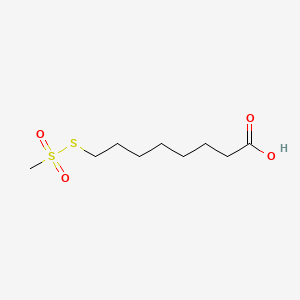

Structure

3D Structure

Properties

IUPAC Name |

8-methylsulfonylsulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4S2/c1-15(12,13)14-8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHFYHOFMNNBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652628 | |

| Record name | 8-[(Methanesulfonyl)sulfanyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-40-7 | |

| Record name | 8-[(Methylsulfonyl)thio]octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-[(Methanesulfonyl)sulfanyl]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Thiosulfonyl Reactivity

Detailed Reaction Mechanisms with Biological Nucleophiles

The thiosulfonyl group is known for its chemoselective reactivity, particularly towards soft nucleophiles like thiols. researchgate.net This reactivity is central to its function in various applications, including its use as a protective group in peptide synthesis and as a tool for forming disulfide bonds. researchgate.net

The reaction between a thiosulfonate and a thiol, known as a thiol-thiosulfonate exchange, is a fundamental process that results in the formation of a disulfide bond. wikipedia.org This reaction is a type of nucleophilic substitution where a thiolate anion acts as the nucleophile, attacking the electrophilic sulfur atom of the thiosulfonate.

The general mechanism can be described as follows:

A thiol (R'-SH) is deprotonated to form a more nucleophilic thiolate anion (R'-S⁻). This process is pH-dependent, with the reaction being inhibited at low pH where the protonated thiol form is favored. wikipedia.org The pKa of a typical thiol group is around 8.3. wikipedia.org

The thiolate anion attacks one of the sulfur atoms of the thiosulfonate (R-S-SO₂-R'').

This leads to the cleavage of the S-S bond in the thiosulfonate, forming a new disulfide bond (R-S-S-R') and releasing a sulfinate anion (R''-SO₂⁻) as a leaving group.

This exchange reaction is crucial for the formation of both symmetrical and unsymmetrical disulfides. organic-chemistry.org The formation of disulfide bonds is a vital process in protein chemistry, contributing to the stabilization of the tertiary and quaternary structures of proteins. wikipedia.org

Cysteine residues, with their thiol side chains, are primary targets for thiosulfonates like 8-Methanethiosulfonyl-octanoic Acid within biological systems. researchgate.net The reaction involves the thiol-thiosulfonate exchange mechanism described previously, leading to the formation of a disulfide bridge between the cysteine residue and the thiosulfonate-containing molecule. researchgate.netwikipedia.org This covalent modification can be used to tether molecules to specific sites on proteins, a strategy employed in various biochemical and pharmacological studies. dtic.mil

For instance, methanethiosulfonate (B1239399) (MTS) reagents are used to modify cysteine residues introduced into proteins via site-directed mutagenesis. dtic.mil This allows for the specific attachment of probes or other functional groups to the protein. The reaction is highly specific for cysteine, and the resulting disulfide bond can be cleaved under reducing conditions, allowing for reversible modification. dtic.mil

The formation of disulfide bonds within and between proteins is a critical post-translational modification that can regulate protein function. nih.gov The reaction of thiosulfonates with cysteine residues mimics this natural process and provides a powerful tool for studying protein structure and function.

The rate of covalent adduct formation is influenced by several factors, including the reactivity of the thiosulfonate, the nucleophilicity of the thiol, and the pH of the environment. wikipedia.org The stability of the resulting disulfide bond is a key thermodynamic consideration. nih.gov The equilibrium of the reaction can be shifted by the relative concentrations of reactants and products, a principle that can be leveraged in designing reversible covalent inhibitors. researchgate.netnih.gov

The kinetics of covalent inhibition are often studied under pseudo-first-order conditions to determine the rate constants for the association and inactivation steps. biorxiv.orgbiorxiv.org These kinetic parameters provide valuable insights into the efficiency and mechanism of the covalent modification.

| Parameter | Description | Factors Influencing the Parameter |

| k_on | The rate constant for the initial non-covalent association between the thiosulfonate and the nucleophile. | Molecular recognition, electrostatic interactions, and steric compatibility. |

| k_inact | The rate constant for the formation of the covalent disulfide bond. | The electrophilicity of the thiosulfonyl group and the nucleophilicity of the thiol. |

| K_i * | The overall steady-state equilibrium constant for covalent adduct formation. | The binding affinity of the non-covalent complex and the rate of covalent bond formation. nih.gov |

| τ | The residence time of the covalent adduct. | The stability of the disulfide bond and the rate of the reverse reaction. nih.gov |

This table summarizes key kinetic and thermodynamic parameters involved in the covalent adduct formation between a thiosulfonate and a biological nucleophile.

Influence of Molecular Structure on Reactivity Profiles

The alkyl chain of a thiosulfonate can influence its reactivity through several mechanisms. A longer alkyl chain can increase the hydrophobicity of the molecule, which may affect its solubility and its ability to interact with the binding sites of proteins. nih.govnih.gov The flexibility of the alkyl chain can also play a role in how the thiosulfonyl group is presented to the target nucleophile. nih.gov

The presence of a functional group, such as the carboxylic acid in this compound, can have a profound effect on reactivity. studymind.co.uk A carboxylic acid group can be ionized, introducing a negative charge that can influence electrostatic interactions with the target molecule. acs.org This can either enhance or hinder reactivity depending on the charge distribution at the binding site. Furthermore, the carboxylic acid group can participate in hydrogen bonding, which may also affect binding and reactivity. nih.gov The acidity of the carboxylic acid group can be influenced by neighboring electron-withdrawing or electron-donating groups. studymind.co.ukbrilliant.org

| Structural Feature | Potential Impact on Reactivity |

| Alkyl Chain Length | Affects hydrophobicity, solubility, and steric access to the reactive center. nih.govnih.gov |

| Carboxylic Acid Group | Can be ionized, influencing electrostatic interactions and hydrogen bonding potential. studymind.co.ukacs.org |

This table outlines the influence of the alkyl chain and carboxylic acid functionality on the reactivity of thiosulfonates like this compound.

The reactivity of the thiosulfonyl group is highly susceptible to electronic and steric effects. dalalinstitute.comwikipedia.org These effects can modulate the electrophilicity of the sulfur atoms and the accessibility of the reactive center.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups near the thiosulfonyl group can alter its electronic properties. brilliant.org Electron-withdrawing groups can increase the partial positive charge on the sulfur atoms, making them more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease the electrophilicity of the thiosulfonyl group. brilliant.org These effects are transmitted through inductive and resonance effects. dalalinstitute.com

Steric Effects: Steric hindrance around the thiosulfonyl group can significantly impact its reactivity. wikipedia.orgcam.ac.uk Bulky substituents near the reactive center can physically block the approach of a nucleophile, slowing down or even preventing the reaction. wikipedia.org This principle is often exploited in synthetic chemistry to control the selectivity of reactions. wikipedia.org The spatial arrangement of atoms can lead to repulsive forces between overlapping electron clouds, which can influence the conformation and reactivity of the molecule. wikipedia.org

| Effect | Description | Impact on Thiosulfonyl Reactivity |

| Electronic Effects | The influence of substituents on the electron density of the thiosulfonyl group. brilliant.org | Electron-withdrawing groups generally increase reactivity, while electron-donating groups decrease it. brilliant.org |

| Steric Effects | The spatial arrangement of atoms and groups around the thiosulfonyl group. wikipedia.org | Bulky groups can hinder the approach of nucleophiles, reducing reactivity. wikipedia.orgcam.ac.uk |

This table summarizes the electronic and steric effects on the reactivity of the thiosulfonyl group.

Analytical Characterization Techniques for Thiosulfonyl Compounds and Their Adducts

Chromatographic Separation Methods

Chromatography is a fundamental biophysical technique that separates, identifies, and purifies components from a mixture for qualitative and quantitative analysis. journalagent.com The separation is based on the differential distribution of analytes between a stationary phase (a solid or a liquid on a solid support) and a mobile phase (a liquid or gas that moves through the stationary phase). journalagent.comjackwestin.com Differences in molecular properties such as size, charge, hydrophobicity, and specific binding affinity determine the rate at which compounds travel through the chromatographic system, enabling their separation. journalagent.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of thiosulfonyl compounds. It offers high resolution and is suitable for compounds that are non-volatile or thermally unstable. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The choice of stationary and mobile phases (a method known as reversed-phase chromatography is common) allows for the separation of compounds based on their polarity. nih.govnih.gov

Various detectors can be coupled with HPLC for the analysis of thiosulfonates and related molecules:

UV-Vis Detectors: These are common detectors that measure the absorbance of ultraviolet or visible light by the analyte. They are effective for compounds containing chromophores.

Diode Array Detectors (DAD) or Photodiode Array (PDA) Detectors: A DAD is a more advanced type of UV-Vis detector that can acquire an entire spectrum simultaneously. mdpi.com This capability is invaluable for identifying compounds by their UV-Vis spectra and for assessing peak purity. mdpi.com The sensitivity of DAD may be lower than a standard UV detector, but the spectral information it provides is crucial for identification. mdpi.com By switching the detection wavelength during a single chromatographic run, the sensitivity for different compounds within the same sample can be significantly improved. mdpi.com

HPLC methods are validated for parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.govresearchgate.net For thiosulfonates, derivatization with a fluorescent tag like monobromobimane (B13751) can be employed prior to HPLC separation to enhance detection sensitivity, especially in complex biological matrices like plasma and urine. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size) mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid mdpi.commdpi.com |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid mdpi.com |

| Elution Mode | Gradient elution nih.govmdpi.com |

| Flow Rate | 0.8 - 1.0 mL/min mdpi.com |

| Detection | Diode Array Detector (DAD) scanning a range (e.g., 200-400 nm) |

| Column Temperature | 30 °C mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. mdpi.com For non-volatile compounds like 8-Methanethiosulfonyl-octanoic Acid, chemical derivatization is necessary to convert them into volatile and thermally stable analogs suitable for GC analysis. nih.gov This process involves reacting the analyte with a reagent to create a less polar and more volatile derivative.

In GC, the mobile phase is an inert gas (e.g., helium) that carries the vaporized sample through a capillary column. journalagent.comnih.gov The column contains a stationary phase, and separation occurs based on the compound's boiling point and affinity for the stationary phase. The separated compounds then enter the mass spectrometer, which acts as a highly specific and sensitive detector. The MS ionizes the compounds, separates the ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a molecular fingerprint for identification. nih.gov Techniques like headspace solid-phase microextraction (HS-SPME) can be used for sample preparation, offering a simple and efficient way to extract volatile components before GC-MS analysis. mdpi.comnih.gov

| Step | Description | Example |

|---|---|---|

| 1. Derivatization | Chemical modification to increase volatility. nih.gov | Silylation of hydroxyl or carboxyl groups. |

| 2. Injection | Introduction of the derivatized sample into the GC. | Splitless injection for trace analysis. mdpi.com |

| 3. Separation | Separation on a capillary column based on volatility and polarity. nih.gov | DB-5MS or HP-INNOWAX column with a temperature gradient program. mdpi.comnih.gov |

| 4. Ionization | Fragmentation of the separated compounds. | Electron Impact (EI) at 70 eV. nih.gov |

| 5. Mass Analysis | Separation of fragment ions by mass-to-charge ratio. | Quadrupole or Time-of-Flight (TOF) analyzer. |

| 6. Detection & Identification | Generation of a mass spectrum and comparison to spectral libraries (e.g., NIST). nih.gov | Identification based on fragmentation pattern and retention time. |

Mass Spectrometry-Based Characterization of Protein-Thiosulfonate Adducts

Mass spectrometry (MS) is an indispensable tool for characterizing covalent modifications on proteins, such as those formed by thiosulfonates. nih.govsfrbm.org It offers high sensitivity and accuracy, enabling the identification of the modified amino acid residue and the quantification of the adduct. nih.gov The two primary strategies in MS-based proteomics are "bottom-up" and "top-down" analysis. nih.govtaylorandfrancis.com

"Bottom-Up" Proteomics for Peptide Adduct Identification and Quantification (LC-MS/MS)

The "bottom-up" or "shotgun" proteomics approach is the most widely used method for identifying and quantifying proteins and their modifications. bio-rad.comwashington.edu This strategy involves the enzymatic digestion of proteins into a complex mixture of smaller peptides, typically using a protease like trypsin. bio-rad.comwashington.edu This peptide mixture is then separated, commonly by liquid chromatography (LC), before being analyzed by tandem mass spectrometry (MS/MS). mdpi.comnih.gov

The general workflow is as follows:

Digestion: The protein sample, containing both modified and unmodified proteins, is digested with a protease.

LC Separation: The resulting peptides are separated by reversed-phase liquid chromatography. Peptides are more easily separated by RPLC than intact proteins. nih.gov

MS and MS/MS Analysis: The eluting peptides are ionized (e.g., by electrospray ionization, ESI) and analyzed in the mass spectrometer. In a data-dependent acquisition (DDA) mode, the instrument performs a full MS scan to detect peptide precursor ions. It then selects the most intense ions for fragmentation, generating MS/MS spectra. mdpi.com

Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database using algorithms like Mascot or Andromeda. mdpi.com The mass shift caused by the thiosulfonate adduct on a specific peptide is included in the search parameters to identify the modified sequence. mdpi.com

This LC-MS/MS approach allows for the precise localization of the modification on a specific amino acid within a peptide. mdpi.com

"Top-Down" Proteomics for Intact Protein Adduct Analysis

"Top-down" proteomics analyzes intact proteins without prior enzymatic digestion. taylorandfrancis.comnih.gov This approach provides a holistic view of the protein, preserving information about co-occurring post-translational modifications (PTMs) that is lost in bottom-up methods. nih.gov It is particularly valuable for characterizing "proteoforms," which are all the different molecular forms of a protein that arise from a single gene due to modifications, mutations, or alternative splicing. nih.govpnnl.gov

In a top-down experiment, intact proteins are introduced into the mass spectrometer, ionized, and then fragmented. taylorandfrancis.com The resulting fragment ions are analyzed to map modifications and sequence the protein. While powerful, the top-down approach faces challenges, as intact proteins are more difficult to separate chromatographically and to ionize and fragment efficiently compared to peptides. taylorandfrancis.com However, recent advancements in high-resolution mass spectrometry (e.g., Orbitrap and Fourier-transform ion cyclotron resonance) have made top-down analysis increasingly feasible for complex samples. nih.govpnnl.gov

| Feature | "Bottom-Up" Proteomics | "Top-Down" Proteomics |

|---|---|---|

| Starting Material | Enzymatically digested peptides bio-rad.com | Intact proteins taylorandfrancis.com |

| Key Advantage | High-throughput, robust, good for identifying modification sites. bio-rad.com | Provides a complete view of proteoforms and combinations of PTMs. nih.gov |

| Key Disadvantage | Loses information about co-existing modifications on the same protein molecule. nih.gov | Technically challenging for large proteins and complex mixtures; lower throughput. taylorandfrancis.com |

| Typical Instrumentation | LC-MS/MS (e.g., Quadrupole-Orbitrap, Ion Trap) nih.gov | High-resolution MS (e.g., FT-ICR, Orbitrap) pnnl.gov |

Quantitative Proteomics Approaches (Label-Free, iTRAQ, TMT) in Covalent Ligand Discovery

Quantitative proteomics is essential for understanding the selectivity of covalent ligands like this compound and for identifying their on- and off-target proteins within a complex biological system. nih.govunimi.it These methods allow for the relative or absolute quantification of proteins and their modifications across different samples. nih.gov

Label-Free Quantification: This method compares the abundance of proteins or peptides across samples by directly comparing their MS signal intensities, often by integrating the area of peptide peaks from extracted ion chromatograms (XICs). unimi.itmtoz-biolabs.com It is a cost-effective and straightforward approach suitable for comparing a large number of samples. nih.govmtoz-biolabs.com

Isobaric Labeling (iTRAQ and TMT): Isobaric tagging for relative and absolute quantification (iTRAQ) and tandem mass tags (TMT) are chemical labeling techniques that allow for the simultaneous analysis of multiple samples in a single MS run (multiplexing). nih.govmtoz-biolabs.com Peptides from different samples are labeled with tags that have the same total mass (isobaric) but yield different reporter ions upon fragmentation in the MS/MS step. researchgate.net The intensity of these unique reporter ions is then used to determine the relative abundance of the peptide (and thus the protein) in each of the original samples. researchgate.net These methods offer high precision, accuracy, and throughput, making them highly suitable for high-throughput covalent ligand discovery workflows. nih.govnih.gov

These quantitative techniques are integral to chemoproteomics, enabling the generation of selectivity profiles and providing mechanistic insights into the action of covalent compounds. nih.govnih.gov

Compound Index

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Acetic Acid |

| Formic Acid |

| Helium |

| Methanol |

| Monobromobimane |

| Trypsin |

Advanced Mass Spectrometry Modes (DDA, DIA, MRM) for Enhanced Detection and Sensitivity

The analysis of thiosulfonyl compounds, including this compound and its adducts, benefits significantly from advanced mass spectrometry (MS) techniques that offer enhanced sensitivity and specificity. Data-Dependent Acquisition (DDA), Data-Independent Acquisition (DIA), and Multiple Reaction Monitoring (MRM) are powerful strategies employed for the detection and quantification of these sulfur-containing molecules.

Data-Dependent Acquisition (DDA) operates by first performing a full scan to survey all ions present in a sample. Subsequently, the instrument automatically selects the most abundant precursor ions for fragmentation and tandem mass spectrometry (MS/MS) analysis. youtube.com This method is effective for identifying unknown compounds but can be limited by its stochastic nature, sometimes missing lower abundance ions. youtube.comrsc.org

Data-Independent Acquisition (DIA) provides a more comprehensive analysis by fragmenting all ions within predefined mass-to-charge (m/z) windows, ensuring that data is collected for nearly all detectable precursors. semanticscholar.orgnih.gov This systematic approach results in highly reproducible and consistent datasets across multiple samples, making it well-suited for comparative and quantitative studies. semanticscholar.org DIA can achieve broad protein coverage and is particularly useful for quantifying protein isoforms, which is relevant when studying the modification of proteins by thiosulfonyl compounds. nih.gov

Multiple Reaction Monitoring (MRM) , also known as Selected Reaction Monitoring (SRM), is a targeted approach that offers exceptional sensitivity and selectivity for quantifying specific molecules. semanticscholar.orgnih.gov In MRM, both the precursor ion and a specific fragment ion are pre-selected and monitored. This high degree of specificity minimizes background noise and allows for accurate quantification even in complex biological matrices. semanticscholar.org Parallel Reaction Monitoring (PRM) is a related technique performed on high-resolution instruments, where the precursor ion is selected, but all of its fragment ions are monitored, providing additional confirmation of the target analyte's identity. semanticscholar.orgnih.gov

These advanced MS modes are instrumental in studying the reactions and adducts of thiosulfonyl compounds. For instance, electrospray ionization (ESI)-MS can be used to monitor the formation of sulfenic acids (a mass increase of 16 Da), sulfinic acids (+32 Da), and sulfonic acids (+48 Da) on cysteine residues of proteins upon reaction with oxidizing agents. nih.gov The choice between DDA, DIA, and MRM depends on the specific research question, with DDA being ideal for discovery, DIA for comprehensive and reproducible quantification, and MRM/PRM for highly sensitive and specific targeted analysis.

Spectroscopic Analysis of Thiosulfonyl Compounds and Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including thiosulfonyl compounds and their adducts. hyphadiscovery.com This technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. slideshare.net

For a compound like this compound, ¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. slideshare.net For instance, the protons of the methyl group attached to the sulfur would appear as a distinct singlet, while the methylene (B1212753) groups of the octanoic acid chain would exhibit characteristic multiplets.

Two-dimensional (2D) NMR techniques are particularly powerful for establishing the complete structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting different functional groups within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. hyphadiscovery.com

When this compound forms an adduct with a biological molecule, such as a protein, NMR can be used to identify the site of modification and to characterize the structural changes that occur upon conjugation.

UV-Visible and Infrared Spectroscopy for Functional Group Characterization

UV-Visible and Infrared (IR) spectroscopy are valuable techniques for identifying the functional groups present in a molecule.

UV-Visible Spectroscopy provides information about the electronic transitions within a molecule. While the saturated alkyl chain of octanoic acid does not absorb significantly in the UV-Vis range, the methanethiosulfonyl group may exhibit weak absorption bands. The primary application of UV-Vis spectroscopy in this context is often to monitor reactions or to characterize adducts where a chromophore is present or formed.

Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic vibrations of specific functional groups. For this compound, the IR spectrum would be expected to show:

A strong, broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A sharp, intense absorption for the C=O (carbonyl) stretch of the carboxylic acid, usually around 1700-1725 cm⁻¹.

Absorptions corresponding to the S=O stretches of the thiosulfonate group, which are expected in the region of 1300-1350 cm⁻¹ (asymmetric stretch) and 1100-1150 cm⁻¹ (symmetric stretch).

C-H stretching and bending vibrations from the alkyl chain.

The IR spectrum of octanoic acid itself shows characteristic peaks for the carboxylic acid functional group. researchgate.netnist.gov The presence and specific positions of the S=O stretching bands in the spectrum of this compound would confirm the presence of the thiosulfonate moiety.

Fluorescence Spectroscopy for Probing Environmental Changes and Dynamics

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and dynamics in various environments. nih.govnih.gov While this compound itself is not fluorescent, it can be used in conjunction with fluorescent probes to study changes in the local environment.

One common approach is to use a fluorescent molecule that is sensitive to the polarity of its surroundings. When such a probe binds to a protein, for example, its fluorescence properties (such as emission wavelength and quantum yield) may change. If the binding of this compound to the protein alters the environment of the fluorescent probe, this can be detected as a change in the fluorescence signal.

For instance, fluorescent probes like anilinonaphthalene sulfonates (ANS) are known to exhibit enhanced fluorescence in nonpolar environments, such as the hydrophobic pockets of proteins. nih.gov Changes in the binding of such probes can be used to infer conformational changes in the protein upon modification by thiosulfonyl compounds.

Furthermore, thiosulfonate-containing fluorescent probes can be synthesized to directly report on their local environment. These probes can be designed to react with specific residues in a biological system, and the resulting change in fluorescence can provide information about the accessibility and dynamics of that site. The development of such probes is a growing area of research for monitoring biological thiols and their redox state. mdpi.comsemanticscholar.org

Electron Spin Resonance (ESR) Spectroscopy for Spin-Labeled Systems

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals and certain metal ions. wikipedia.orgsci-hub.ru Since this compound is a diamagnetic molecule (all electrons are paired), it is not directly detectable by ESR.

However, ESR becomes a powerful tool when used in conjunction with spin-labeling. In this approach, a stable radical, typically a nitroxide-containing molecule, is covalently attached to the molecule of interest. news-medical.net A common spin-labeling reagent is (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate (MTSL), which is structurally related to this compound. news-medical.net

MTSL reacts with cysteine residues in proteins to introduce a nitroxide spin label. The ESR spectrum of the spin-labeled protein provides information about the mobility of the spin label, which in turn reflects the local environment and dynamics of the protein at the site of attachment. researchgate.net Changes in the ESR spectrum upon the binding of a ligand or another molecule can reveal conformational changes in the protein.

The ESR spectrum is characterized by parameters such as the g-factor and hyperfine coupling constants, which are sensitive to the environment of the unpaired electron. mit.edu For example, the mobility of a spin label attached to a peptide incorporated into a membrane can be assessed by the shape of its ESR spectrum. researchgate.net

Electrochemical Methods in Organosulfur Compound Analysis

Electrochemical methods offer a sensitive and often straightforward approach for the analysis of organosulfur compounds. nih.govmdpi.com These techniques are based on the measurement of the electrical response (e.g., current or potential) of a system when it is subjected to an electrochemical perturbation.

The thiosulfonate group in this compound can potentially be either oxidized or reduced at an electrode surface. The specific potential at which these reactions occur can be used for qualitative identification, while the magnitude of the current can be related to the concentration of the compound for quantitative analysis.

Recent advancements have highlighted the use of electrochemical methods for the synthesis of thiosulfonates, demonstrating the electrochemical reactivity of the sulfur-sulfur bond. rsc.orgrsc.orgresearchgate.net These synthetic studies provide insight into the redox properties of thiosulfonates, which are relevant for their analytical determination. For example, the electrochemical oxidation of disulfides can lead to the formation of symmetrical thiosulfonates. researchgate.net

In the broader context of organosulfur analysis, electrochemical sensors have been developed for the detection of various sulfur-containing compounds, including thiols. mdpi.com These sensors often rely on the electrocatalytic oxidation of the sulfur species at a modified electrode surface. While bare electrodes may show poor analytical performance due to fouling, modified electrodes can offer improved sensitivity and selectivity. mdpi.com The ability of sulfur-containing compounds to participate in electron transfer reactions makes them amenable to electrochemical detection. mdpi.com

The analysis of volatile organosulfur compounds often utilizes gas chromatography, but electrochemical detectors can be employed in these systems. nih.gov For non-volatile compounds like this compound, techniques such as cyclic voltammetry or amperometry could be explored for direct analysis in solution.

Computational Approaches in Thiosulfonate Research

Quantum Mechanical (QM) Studies of Thiosulfonyl Group Reactivity

Quantum mechanics (QM) is a fundamental theory in physics that provides a description of the physical properties of nature at the scale of atoms and subatomic particles. rsc.org In chemistry, QM calculations are used to study the electronic structure and reactivity of molecules, offering a detailed understanding of chemical reactions. nih.govchemistryworld.com These methods can model the behavior of electrons and nuclei to predict molecular properties and reaction outcomes with high accuracy. nih.govresearchgate.net

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. libretexts.org The energy required to reach this state from the reactants is called the activation energy or reaction energy barrier. libretexts.org QM calculations can precisely map the potential energy surface of a reaction, identifying the structure of the transition state and the height of the energy barrier. wikipedia.orgarxiv.org

For thiosulfonates, the key reaction is often the nucleophilic attack on one of the sulfur atoms by a thiol group, typically from a cysteine residue in a protein. nih.govnih.gov QM studies can model this process, calculating the energy changes as the nucleophile approaches the thiosulfonyl group. The transition state is the highest energy point along this reaction pathway. libretexts.org The magnitude of this energy barrier is crucial; a lower barrier indicates a faster reaction rate. nih.gov Studies on cyclic thiosulfonates have calculated activation energies for ring-opening reactions by thiolate anions to be in the range of 7.16 to 10.2 kcal/mol, indicating a rapid reaction. nih.gov While specific QM data for 8-Methanethiosulfonyl-octanoic Acid is not available in the cited literature, the principles remain the same. The analysis would involve calculating the energy difference between the reactants (e.g., this compound and a cysteine model) and the transition state of their reaction. nih.govjoaquinbarroso.com

Table 1: Illustrative QM Data for Thiosulfonate Reaction with a Thiolate This table presents hypothetical data to illustrate the typical output of QM calculations for a reaction involving a thiosulfonate compound.

| Parameter | Calculated Value (kcal/mol) | Description |

|---|---|---|

| Energy of Reactants | -450.2 | The combined energy of the isolated thiosulfonate and thiolate molecules. |

| Energy of Transition State | -440.0 | The energy of the molecular assembly at the peak of the reaction barrier. wikipedia.org |

| Energy of Products | -465.5 | The combined energy of the resulting mixed disulfide and sulfinate. |

| Activation Energy (ΔG‡) | 10.2 | The energy barrier for the forward reaction (Energy of Transition State - Energy of Reactants). wikipedia.org |

| Reaction Energy (ΔG) | -15.3 | The overall energy change of the reaction (Energy of Products - Energy of Reactants). |

The thiosulfonate group (R-S-SO₂-R') possesses two sulfur atoms, both of which are electrophilic and potential sites for nucleophilic attack. QM methods can predict which site is more susceptible. By calculating properties like partial atomic charges, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential maps, researchers can identify the most electron-deficient atom.

In a typical reaction with a soft nucleophile like a cysteine thiolate, the attack is expected at the more electrophilic sulfenyl sulfur (the sulfur bonded to the carbon chain), leading to the formation of a mixed disulfide and a sulfinate anion. nih.govlibretexts.org QM calculations can confirm this by comparing the activation energies for attacks at both sulfur atoms. The pathway with the lower energy barrier will be the dominant one, thus predicting the major products of the reaction. arxiv.org

Molecular Dynamics (MD) Simulations of Protein-Thiosulfonate Interactions

Molecular dynamics (MD) is a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular processes, such as a small molecule binding to a protein or the conformational changes that result. frontiersin.orgmdpi.com This technique is invaluable for understanding how molecules like this compound interact with biological targets such as enzymes. nih.gov

When this compound covalently modifies a protein, for instance by forming a disulfide bond with a cysteine residue, it can induce significant changes in the protein's three-dimensional structure. fiveable.me These conformational changes can alter the shape of the active site or other regulatory domains, thereby modifying the protein's function—either activating or inhibiting it. fiveable.me

Not all cysteine residues on a protein are equally reactive. acs.org Their reactivity is heavily influenced by the local microenvironment, including factors like solvent accessibility and the presence of nearby amino acid residues. researchgate.netnih.gov Cysteine residues buried within the protein core are generally inaccessible to molecules like this compound. For a reaction to occur, the cysteine must be at least partially exposed on the protein surface.

Furthermore, the reactivity of the cysteine thiol group is greatly enhanced when it is in its deprotonated, thiolate anion (S⁻) form. nih.gov The pKa of the cysteine thiol (the pH at which it is 50% deprotonated) is influenced by the surrounding amino acids. nih.gov MD simulations can analyze the solvent-accessible surface area (SASA) of each cysteine residue to determine its exposure. They can also provide insights into the electrostatic environment around a cysteine, helping to predict whether its pKa will be lowered, making it more nucleophilic and reactive at physiological pH. acs.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, focusing on how modifications to a chemical structure affect its biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by creating mathematical models that correlate chemical structure with activity. nih.govopenbioinformaticsjournal.com These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.com

For a compound like this compound, an SAR study would involve synthesizing and testing a series of analogues. Modifications could be made to the length of the alkyl chain, the nature of the group attached to the sulfonyl sulfur (e.g., replacing the methyl group), or by adding functional groups to the octanoic acid chain. By comparing the biological activities of these analogues, researchers can deduce which structural features are critical for the desired effect. nih.gov

A QSAR model would then be developed using this data. researchgate.net First, various molecular descriptors (e.g., hydrophobicity, electronic properties, steric parameters) are calculated for each analogue. Then, statistical methods like multiple linear regression are used to build an equation that links these descriptors to the observed biological activity. nih.gov A robust QSAR model can guide the design of more potent and selective thiosulfonate compounds by predicting which structural changes are most likely to improve activity. openbioinformaticsjournal.comgla.ac.uk

Table 2: Illustrative SAR Data for Analogues of this compound This table presents a hypothetical SAR study to illustrate how structural changes might influence biological activity, as would be analyzed in a QSAR model.

| Compound Analogue | Structural Modification | Hypothetical Relative Activity | Rationale based on SAR Principles |

|---|---|---|---|

| Analogue 1 | 4-carbon chain (Butanoic acid) | -- | Shorter chain may reduce hydrophobic interactions with the target protein. |

| Parent Compound | 8-carbon chain (Octanoic acid) | ++++ | Optimal chain length for binding pocket interactions. |

| Analogue 2 | 12-carbon chain (Dodecanoic acid) | ++ | Longer chain may be too bulky or introduce unfavorable steric clashes. |

| Analogue 3 | -CH₃ replaced with -C₆H₅ | + | Bulky aromatic group may alter the reactivity of the thiosulfonate group. |

| Analogue 4 | Terminal -COOH replaced with -CONH₂ | +++ | Change in charge and hydrogen bonding potential could alter binding affinity. |

Chemoinformatics and Virtual Screening for Novel Covalent Binders

Chemoinformatics and virtual screening have become indispensable tools in the discovery and design of novel covalent inhibitors, including those based on the thiosulfonate scaffold. These computational methods accelerate the identification of promising hit compounds and provide insights into their potential interactions with biological targets.

Design and Profiling of Electrophilic Fragment Libraries

The design of electrophilic fragment libraries is a key strategy in modern drug discovery for identifying starting points for the development of covalent inhibitors. nih.gov These libraries contain small, reactive molecules, or "warheads," that can form a covalent bond with a specific amino acid residue, often a cysteine, on a target protein. rsc.orgdtu.dk

Thiosulfonates represent an important class of electrophiles for inclusion in such libraries. Their reactivity can be tuned by modifying the substituents on the sulfur atoms, allowing for a range of electrophilicities to be explored. researchgate.net The design of these libraries often involves considering physicochemical properties to ensure fragment-like characteristics, such as low molecular weight and a certain degree of three-dimensionality, to enhance their potential for binding to diverse protein targets. dtu.dk

A crucial aspect of profiling these libraries is assessing the reactivity of the electrophilic fragments. This is often done experimentally by measuring their reaction rates with model thiols, like glutathione. researchgate.net Computational approaches can complement these experiments by correlating electronic properties of the fragments with their observed reactivity. rsc.orgresearchgate.net This allows for the development of predictive models that can guide the selection and design of fragments with optimal reactivity for a given target. The goal is to identify fragments that are reactive enough to bind to the target cysteine but not so reactive that they indiscriminately modify other proteins, which could lead to off-target effects. dtu.dk

The table below showcases a selection of electrophilic warheads that have been incorporated into fragment libraries for covalent inhibitor discovery.

| Warhead Class | Example Structure | Target Residue |

| Acrylamides | Cysteine | |

| Chloroacetamides | Cysteine | |

| Thiosulfonates | Cysteine | |

| Vinyl sulfones | Cysteine | |

| Nitriles | Cysteine |

Predicting Reactivity and Selectivity of Covalent Modifiers

A significant challenge in the development of covalent inhibitors is achieving selectivity for the intended target protein. Computational methods play a vital role in predicting the reactivity and selectivity of covalent modifiers like this compound.

Reactivity Prediction: The inherent reactivity of a thiosulfonate is influenced by electronic and steric factors of its molecular structure. umn.edu Computational chemistry can be used to calculate quantum mechanical descriptors, such as the energy of the lowest unoccupied molecular orbital (LUMO) and atomic charges, which can provide insights into the electrophilicity of the thiosulfonate sulfur atom. rsc.org These calculations help in ranking the intrinsic reactivity of a series of thiosulfonate analogs.

Recent advancements have also explored the concept of reactivity-based selectivity, where directing groups are incorporated into the covalent modifier. acs.orgnih.gov These groups can engage in non-covalent interactions within the target's binding site, positioning the electrophilic warhead for optimal reaction with the target cysteine. acs.orgnih.gov Computational docking and molecular dynamics simulations can be used to model these interactions and predict how they might enhance reactivity in the specific microenvironment of the protein pocket. acs.orgnih.gov

Selectivity Prediction: Achieving selectivity is a complex interplay between the intrinsic reactivity of the electrophile and the specific environment of the protein's binding pocket. researchgate.net Virtual screening campaigns are often employed to dock libraries of covalent modifiers against the structure of the target protein. nih.govarchivesofmedicalscience.com Covalent docking programs can model the formation of the covalent bond between the thiosulfonate and the target cysteine, providing a score that estimates the binding affinity of the compound. nih.gov

Furthermore, the development of sophisticated AI models has shown great promise in improving the accuracy of virtual screening for covalent binders. biorxiv.org These models can learn complex patterns from large datasets of known covalent inhibitors and their targets to better predict the likelihood of a compound being an active binder. biorxiv.org By comparing the predicted binding scores and poses across different proteins, it is possible to computationally estimate the selectivity profile of a thiosulfonate-based inhibitor.

The table below summarizes key computational approaches used in predicting the reactivity and selectivity of covalent modifiers.

| Computational Approach | Application |

| Quantum Mechanics (QM) | Calculation of electronic properties to predict intrinsic reactivity. |

| Molecular Docking | Prediction of binding poses and non-covalent interactions. |

| Covalent Docking | Modeling the covalent bond formation and scoring binding affinity. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex. |

| Machine Learning/AI | Developing predictive models for binding affinity and selectivity from large datasets. biorxiv.org |

Emerging Research Directions and Future Prospects for 8 Methanethiosulfonyl Octanoic Acid and Analogs

The field of chemical biology is experiencing a surge of innovation, with thiosulfonate compounds, including 8-Methanethiosulfonyl-octanoic Acid, at the forefront of developing new tools to interrogate complex biological systems. Researchers are actively exploring novel applications for these versatile molecules, pushing the boundaries of what is possible in sensing, imaging, and therapeutic development.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 8-Methanethiosulfonyl-octanoic Acid, and how can purity be validated?

- Methodology : Synthesis typically involves thiol-protection and sulfonylation of octanoic acid derivatives. Purification is achieved via column chromatography or HPLC, followed by characterization using NMR (¹H/¹³C) and mass spectrometry (MS). Purity validation requires GC or HPLC analysis with ≥97% purity as a benchmark .

- Key Data : Example GC retention times (e.g., 96% min. purity) and solubility profiles (e.g., solubility in THF) are critical for reproducibility .

Q. How should researchers handle instability or reactivity of the methanethiosulfonyl group during experiments?

- Methodology : Avoid prolonged exposure to reducing agents or aqueous environments. Use inert atmospheres (e.g., nitrogen) during synthesis. Stability tests under varying pH and temperature conditions are recommended. For example, thermal decomposition points (e.g., 118–120°C at 2.0 mmHg) guide storage protocols .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology : ¹H NMR (δ ~2.8–3.2 ppm for sulfonyl protons) and FT-IR (S=O stretching at ~1150–1350 cm⁻¹) are standard. High-resolution MS (HRMS) confirms molecular weight (e.g., calculated m/z 171.26 for C₉H₁₈O₄S₂) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in sulfonylation efficiency across different batches of this compound?

- Methodology : Perform kinetic studies using varying equivalents of sulfonylating agents (e.g., methanesulfonyl chloride). Monitor reaction progress via TLC or in-situ FT-IR. Statistical analysis (e.g., ANOVA) identifies batch-to-batch variability, with thresholds for acceptable yield deviations (e.g., ±5%) .

Q. What strategies optimize the incorporation of this compound into protein conjugation studies?

- Methodology : Use maleimide-thiol chemistry under controlled pH (6.5–7.5) to target cysteine residues. Quantify conjugation efficiency via UV-Vis (e.g., Ellman’s assay for free thiols) or SDS-PAGE. Include negative controls (e.g., omission of the compound) to validate specificity .

Q. How do steric effects influence the reactivity of this compound in crosslinking applications?

- Methodology : Compare reactivity with shorter-chain analogs (e.g., 4-Methanethiosulfonyl-butyric acid) using stopped-flow kinetics. Computational modeling (e.g., DFT) predicts steric hindrance around the sulfonyl group. Experimental data (e.g., rate constants) are cross-validated with simulations .

Data Interpretation and Contradictions

Q. How should conflicting NMR data for this compound be addressed?

- Methodology : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. Cross-reference with published spectra of structurally similar sulfonates (e.g., 8-Methylnonanoic acid, δ ~1.2–1.6 ppm for branched methyl groups) .

Q. What experimental controls are essential when studying the compound’s role in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.